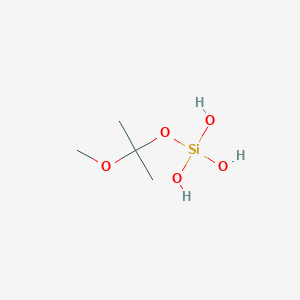![molecular formula C62H70F12N14P2 B13791253 N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate CAS No. 253267-46-8](/img/structure/B13791253.png)
N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’‘,N’'-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate: is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple cyanopropyl and aminophenyl groups, making it a valuable material for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’‘,N’'-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate involves multiple steps. The primary synthetic route includes the reaction of 4-bis(3-cyanopropyl)aminophenyl with P-phenylenediamine under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction conditions are optimized for large-scale production, ensuring high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N,N’‘,N’'-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N,N,N’‘,N’'-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biological systems and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of N,N,N’‘,N’'-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various biomolecules, influencing their activity and function. This binding can lead to changes in cellular processes, making it a valuable tool for studying molecular mechanisms and developing new therapeutic strategies .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-benzenediamine: Similar in structure but lacks the cyanopropyl groups.
N,N,N’,N’-Tetrakis(4-biphenylyl)benzidine: Contains biphenyl groups instead of cyanopropyl groups.
N,N,N’,N’-Tetrakis(4-methoxyphenyl)benzidine: Features methoxy groups instead of cyanopropyl groups
Uniqueness
N,N,N’‘,N’'-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate is unique due to its multiple cyanopropyl groups, which enhance its reactivity and binding affinity. This makes it particularly useful in applications requiring high specificity and efficiency .
Properties
CAS No. |
253267-46-8 |
|---|---|
Molecular Formula |
C62H70F12N14P2 |
Molecular Weight |
1301.2 g/mol |
IUPAC Name |
[4-[bis[4-[bis(3-cyanopropyl)amino]phenyl]azaniumyl]phenyl]-bis[4-[bis(3-cyanopropyl)amino]phenyl]azanium;dihexafluorophosphate |
InChI |
InChI=1S/C62H68N14.2F6P/c63-37-1-9-45-71(46-10-2-38-64)53-17-25-57(26-18-53)75(58-27-19-54(20-28-58)72(47-11-3-39-65)48-12-4-40-66)61-33-35-62(36-34-61)76(59-29-21-55(22-30-59)73(49-13-5-41-67)50-14-6-42-68)60-31-23-56(24-32-60)74(51-15-7-43-69)52-16-8-44-70;2*1-7(2,3,4,5)6/h17-36H,1-16,45-52H2;;/q;2*-1/p+2 |
InChI Key |
ZFXXQPKYTLRDFX-UHFFFAOYSA-P |
Canonical SMILES |
C1=CC(=CC=C1[NH+](C2=CC=C(C=C2)N(CCCC#N)CCCC#N)C3=CC=C(C=C3)N(CCCC#N)CCCC#N)[NH+](C4=CC=C(C=C4)N(CCCC#N)CCCC#N)C5=CC=C(C=C5)N(CCCC#N)CCCC#N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13791189.png)

![4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)
![3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene](/img/structure/B13791208.png)
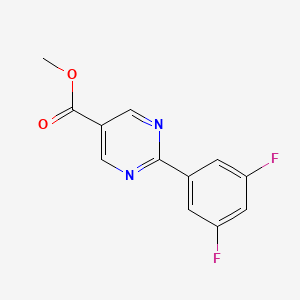
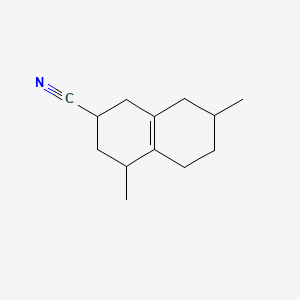
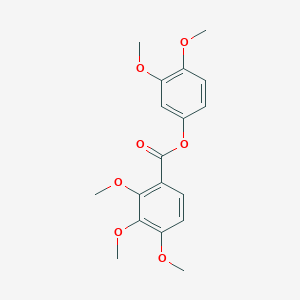

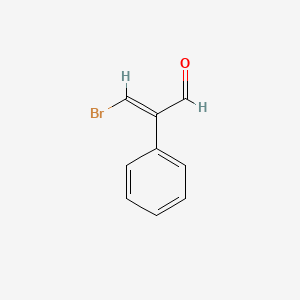
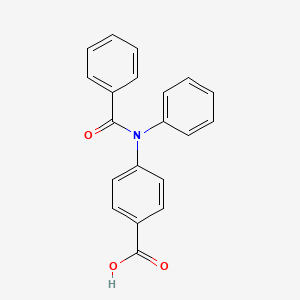
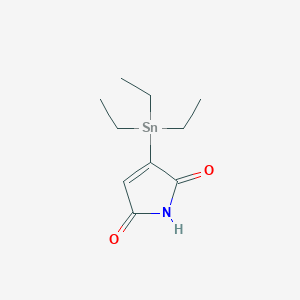
![5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid](/img/structure/B13791256.png)
